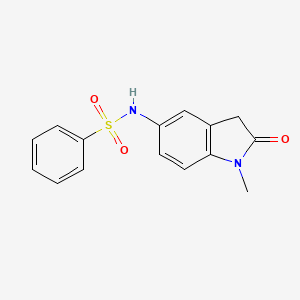

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide

Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide (CAS: 921537-07-7) is a sulfonamide derivative featuring a 1-methyl-2-oxoindole scaffold linked to a benzenesulfonamide group. Its molecular formula is C₁₅H₁₄N₂O₃S, with a molecular weight of 302.35 g/mol . The indole core is substituted with a methyl group at the N1 position and a ketone at the C2 position, while the benzenesulfonamide moiety is attached at the C5 position of the indole ring. This structural motif is common in medicinal chemistry, as sulfonamides are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Below, we compare this compound with similar derivatives to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHFYBMVKUGQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 1-methyl-2-oxoindoline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichlorom

Biological Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide is a compound that belongs to a class of indole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzenesulfonamide group. This structural configuration is significant for its interaction with biological targets.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H14N2O3S |

| Molecular Weight | 286.34 g/mol |

The biological activity of this compound can be attributed to its ability to modulate various molecular targets:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are involved in inflammatory processes and cancer progression .

- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

- Antimicrobial Properties : The sulfonamide group enhances the compound's antibacterial activity by interfering with bacterial folic acid synthesis .

Anticancer Properties

This compound has been evaluated for its anticancer potential against various human cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| Human colon adenocarcinoma (HT-29) | 10.5 | Induces apoptosis |

| Human lung adenocarcinoma (A549) | 8.7 | Cell cycle arrest |

| Human breast cancer (MCF7) | 9.3 | Caspase activation |

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo. By inhibiting COX enzymes, it decreases prostaglandin synthesis, which is crucial in inflammatory responses .

Case Studies

- Study on Anticancer Activity : A recent study investigated the effects of this compound on various cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 12 µM across different types of cancer cells, showcasing its potential as a lead compound for further development .

- Anti-inflammatory Research : In an animal model of arthritis, treatment with the compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to controls, highlighting its therapeutic potential in managing inflammatory diseases .

Scientific Research Applications

Anticancer Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide has been investigated for its potential anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from indole structures often demonstrate significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models, suggesting its potential use in treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological activity. These derivatives are often screened for improved potency and selectivity against specific targets.

Case Study: Derivative Optimization

A recent study optimized a series of derivatives based on the parent structure, leading to compounds with improved IC50 values against MCF-7 cells:

| Derivative | IC50 (µM) | Modification |

|---|---|---|

| Parent Compound | 4.5 | - |

| Methylated Derivative | 2.9 | Added methyl group |

| Halogenated Derivative | 1.8 | Introduced halogen |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their reported activities:

Key Structural Differences and Implications

Indole vs. This may influence binding to enzymatic pockets or DNA targets .

Substituent Effects: The 1-methyl group on the indole nitrogen (target compound) may enhance metabolic stability compared to unsubstituted analogs.

Sulfonamide vs. Benzamide Linkage :

- The benzenesulfonamide group in the target compound provides strong hydrogen-bond acceptor sites (sulfonyl oxygen), whereas benzamide derivatives (e.g., Compound 73, ) rely on carbonyl groups for interactions. Sulfonamides are often associated with enhanced solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.